

(2E)-TCO-PNB Ester: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2E)-TCO-PNB ester

Cat. No.: B15602051

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(2E)-TCO-PNB ester, also known as (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, is a bifunctional crosslinker pivotal in the fields of chemical biology and drug development.^{[1][2]} It serves as a critical tool for covalently linking molecules, leveraging two distinct reactive moieties: a trans-cyclooctene (TCO) group and a p-nitrophenyl (PNB) ester. This guide provides an in-depth overview of its structure, chemical properties, and applications, with a focus on experimental protocols for researchers and scientists.

Core Structure and Chemical Properties

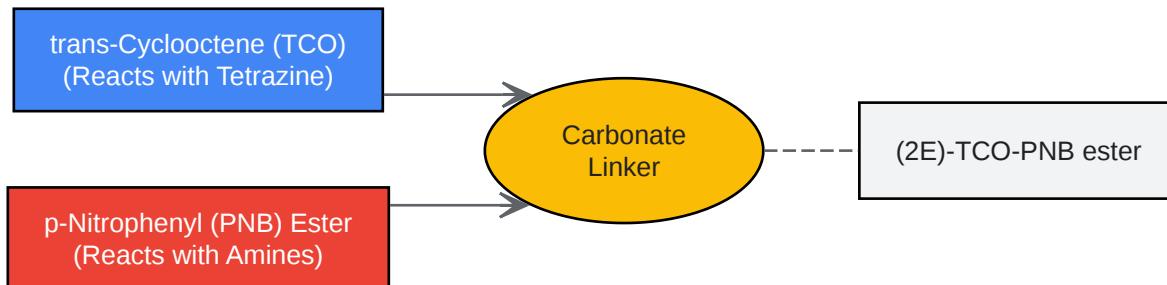
(2E)-TCO-PNB ester is characterized by a unique structure that combines a highly strained trans-cyclooctene ring with an amine-reactive activated ester.^{[3][4]} The TCO group is a highly reactive dienophile that participates in inverse-electron demand Diels-Alder (iEDDA) cycloaddition reactions, a cornerstone of bioorthogonal chemistry.^{[5][6][7]} The PNB ester acts as a leaving group upon reaction with primary amines, forming stable carbamate linkages.^{[8][9]}

Key Features:

- Bioorthogonal Reactivity: The TCO moiety reacts specifically and rapidly with tetrazine partners in complex biological media without interfering with native biochemical processes. ^{[5][10]}
- Amine Reactivity: The PNB ester enables the straightforward conjugation to proteins, peptides, and other amine-containing biomolecules.^{[4][8]}

- Application Versatility: It is widely used as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules and for creating antibody-drug conjugates (ADCs).[\[5\]](#)[\[6\]](#)[\[7\]](#)

The fundamental principle of its use involves a two-step process: first, the modification of an amine-containing molecule via the PNB ester, followed by the bioorthogonal ligation of the newly introduced TCO group to a tetrazine-functionalized molecule.



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Caption: Functional groups of **(2E)-TCO-PNB ester**.

Quantitative Data Summary

The physicochemical properties of **(2E)-TCO-PNB ester** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₁₅ H ₁₇ NO ₅	[3][5][8][11]
Molecular Weight	291.30 g/mol	[3][4][5][11]
CAS Number	1580501-97-8	[1][2][5]
Appearance	White to off-white or pale yellow solid	[3][5]
Purity	≥95% to ≥98% (typically by HPLC)	[3][8][12]
Boiling Point	433.9 ± 45.0 °C (Predicted)	[1][2]
Density	1.24 ± 0.1 g/cm ³ (Predicted)	[1][2]
Solubility	Soluble in DMSO (up to 100 mg/mL), DMF, THF, Chloroform	[5][13]
Storage (Solid)	-20°C for up to 3 years in a desiccated, inert atmosphere	[1][2][5][6]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month	[5][6]

Core Reactivity and Applications

The utility of **(2E)-TCO-PNB ester** stems from its dual reactivity, enabling the precise and efficient construction of complex molecular architectures.

3.1. TCO-Tetrazine Inverse-Electron Demand Diels-Alder (iEDDA) Reaction

The reaction between a TCO group and a 1,2,4,5-tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as $3.3 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$.
[10][14][15][16][17] This exceptional kinetic profile allows for efficient labeling at very low, micromolar or even nanomolar concentrations, which is ideal for *in vivo* applications and minimizing cytotoxicity.[10] The reaction is highly chemoselective, proceeding rapidly in

complex biological environments without the need for a catalyst, and forms a stable dihydropyridazine bond, which may subsequently aromatize.[\[10\]](#)[\[15\]](#)[\[18\]](#)

3.2. Amine Acylation

The PNB ester is an activated ester that readily reacts with primary amines (e.g., the ϵ -amino group of lysine residues in proteins) to form a stable carbamate linkage. This reaction serves as the initial step to install the TCO handle onto a biomolecule of interest. It should be noted, however, that while effective in organic media, the use of TCO-PNB ester for labeling proteins directly in aqueous buffers can be inefficient.[\[13\]](#) For aqueous applications, more hydrophilic variants such as TCO-PEG-NHS esters are often recommended to improve solubility and reaction efficiency.[\[13\]](#)

3.3. Key Applications

- Antibody-Drug Conjugates (ADCs): Used to link cytotoxic drugs to antibodies for targeted cancer therapy.[\[7\]](#)[\[10\]](#)
- PROTAC Development: Serves as a linker to connect a target-binding ligand and an E3 ligase ligand.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Pre-targeted Imaging and Therapy: Antibodies modified with TCO can be administered first, allowed to localize to the target, and then followed by a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic.[\[16\]](#)[\[17\]](#)
- Surface Immobilization: Covalently attaches antibodies or other proteins to surfaces functionalized with tetrazines to enhance the sensitivity of analytical techniques like ELISA.[\[17\]](#)

Experimental Protocols and Methodologies

The following sections provide generalized protocols for the two-step conjugation workflow using **(2E)-TCO-PNB ester**. Optimization is often required based on the specific molecules involved.

4.1. Protocol 1: Modification of Amine-Containing Molecules (e.g., Proteins)

This protocol describes the installation of the TCO moiety onto a protein via its lysine residues.

Materials:

- Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0). Note: Avoid amine-containing buffers like Tris.
- **(2E)-TCO-PNB ester**
- Anhydrous organic solvent (e.g., DMSO or DMF)
- Spin desalting columns for purification

Procedure:

- Prepare Reagents: Dissolve the protein in an amine-free buffer to a concentration of 1-5 mg/mL.^[15] Immediately before use, prepare a stock solution of **(2E)-TCO-PNB ester** (e.g., 10 mM) in anhydrous DMSO.^[15]
- Reaction Setup: Add a 10- to 20-fold molar excess of the TCO-PNB ester stock solution to the protein solution.^[15] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.
- Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature with gentle mixing.
- Purification: Remove the excess, unreacted TCO-PNB ester and the p-nitrophenol byproduct using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) using spectroscopic methods (if the TCO tag has a chromophore) or mass spectrometry. Store the TCO-labeled protein at 4°C or -20°C.

4.2. Protocol 2: TCO-Tetrazine Ligation

This protocol describes the conjugation of the TCO-labeled protein to a tetrazine-functionalized molecule.

Materials:

- Purified TCO-labeled protein
- Tetrazine-labeled molecule of interest
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare Reagents: Prepare the TCO-labeled protein and the tetrazine-labeled molecule in the reaction buffer.
- Reaction Setup: Mix the two components together. A slight molar excess (e.g., 1.1 to 2 equivalents) of the tetrazine-labeled molecule is often used to ensure complete consumption of the TCO-labeled protein.[15]
- Incubation: The reaction is typically very fast and can be complete in under 60 minutes at room temperature.[15]
- Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.
- Analysis: The final conjugate can be analyzed by SDS-PAGE, which should show a shift in molecular weight corresponding to the successful conjugation.

Caption: Two-step bioconjugation workflow.

Stability and Handling Considerations

- Isomerization: The strained trans-cyclooctene can slowly isomerize to its more stable but significantly less reactive cis-cyclooctene isomer.[8] Therefore, long-term storage is not recommended, and compounds should be stored at -20°C or below under desiccated conditions.[8][19]
- Light Sensitivity: TCO compounds should be protected from prolonged exposure to light.[19]

- Solvent Purity: When preparing stock solutions, use anhydrous-grade solvents like DMSO or DMF to prevent hydrolysis of the PNB ester.[19]
- Aqueous Instability: The PNB ester moiety is susceptible to hydrolysis in aqueous buffers. Stock solutions should be prepared fresh and used promptly.

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- To cite this document: BenchChem. [(2E)-TCO-PNB Ester: A Technical Guide for Bioconjugation and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602051#2e-tco-pnb-ester-structure-and-chemical-properties>]

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